Piperidine, 1-(2-bromoallyl)-

Descripción general

Descripción

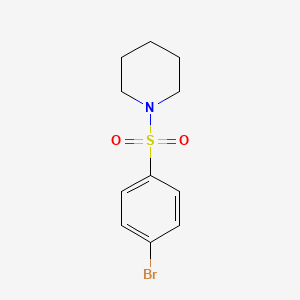

Piperidine, 1-(2-bromoallyl)- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N. The compound 1-(2-bromoallyl)-piperidine is characterized by the presence of a bromoallyl group attached to the nitrogen atom of the piperidine ring. This modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Mecanismo De Acción

Target of Action

Piperidine, a heterocyclic moiety, is a major alkaloid extracted from black pepper (Piper nigrum) and has been observed to have many therapeutic properties . It has been found to have potential therapeutic effects against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . The primary targets of piperidine are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Mode of Action

Piperidine interacts with its targets by regulating these signaling pathways. It leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells . For instance, piperidine maintains a high Bax:Bcl-2 ratio, down-regulates CD31 expression, and inhibits the G1/S phase transition of the cell cycle .

Biochemical Pathways

Piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal. This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .

Pharmacokinetics

It’s worth noting that piperine, another major alkaloid extracted from black pepper, has been reported to have bioavailability enhancing abilities

Result of Action

The result of piperidine’s action is the initiation of apoptosis in cancer cells. Piperidine achieves this by maintaining a high Bax:Bcl-2 ratio, leading to the initiation of caspase 9/3 dependent apoptosis . It also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Action Environment

It’s worth noting that the synthesis of piperidine-containing compounds has long been widespread , suggesting that its action and stability may be influenced by various factors in the synthesis process

Análisis Bioquímico

Biochemical Properties

Piperidine, 1-(2-bromoallyl)-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and activity. Additionally, piperidine, 1-(2-bromoallyl)-, can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function.

Cellular Effects

Piperidine, 1-(2-bromoallyl)-, has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in cell signaling, such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, piperidine, 1-(2-bromoallyl)-, can alter gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression of specific genes. These effects on cellular processes can ultimately impact cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of piperidine, 1-(2-bromoallyl)-, involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For example, piperidine, 1-(2-bromoallyl)-, can inhibit the activity of certain cytochrome P450 enzymes by forming a covalent bond with the heme group, preventing the enzyme from catalyzing its normal reactions . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The binding interactions with biomolecules can lead to changes in their conformation and activity, contributing to the overall biochemical effects of piperidine, 1-(2-bromoallyl)-.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperidine, 1-(2-bromoallyl)-, can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that piperidine, 1-(2-bromoallyl)-, can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

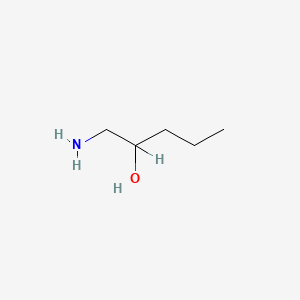

The effects of piperidine, 1-(2-bromoallyl)-, vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, piperidine, 1-(2-bromoallyl)-, can induce toxic effects, including liver damage, oxidative stress, and apoptosis . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

Piperidine, 1-(2-bromoallyl)-, is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of piperidine, 1-(2-bromoallyl)-, leading to the formation of reactive intermediates that can further react with other biomolecules. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . The interactions with metabolic enzymes and cofactors can influence the overall metabolic flux and levels of metabolites in the cells.

Transport and Distribution

The transport and distribution of piperidine, 1-(2-bromoallyl)-, within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, piperidine, 1-(2-bromoallyl)-, can bind to specific proteins, affecting its localization and accumulation in different cellular compartments . The distribution of this compound within tissues can also be influenced by its interactions with blood proteins and other extracellular components.

Subcellular Localization

The subcellular localization of piperidine, 1-(2-bromoallyl)-, is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by binding to targeting signals on proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of piperidine, 1-(2-bromoallyl)- . The subcellular localization of this compound can affect its biochemical activity and interactions with other biomolecules, contributing to its overall effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoallyl)-piperidine typically involves the reaction of piperidine with 2-bromoallyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 1-(2-bromoallyl)-piperidine can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated reactors and inline monitoring systems ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-bromoallyl)-piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoallyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromoallyl group to an allyl group or other reduced forms.

Addition Reactions: The double bond in the bromoallyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like dichloromethane or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Addition Reactions: Electrophiles such as halogens or acids.

Major Products:

Nucleophilic Substitution: Various substituted piperidine derivatives.

Oxidation: N-oxides or other oxidized forms.

Reduction: Reduced piperidine derivatives.

Addition Reactions: Addition products with electrophiles.

Aplicaciones Científicas De Investigación

1-(2-bromoallyl)-piperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

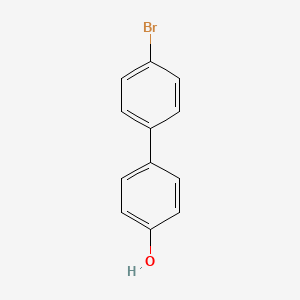

Comparación Con Compuestos Similares

Piperidine: The parent compound, a six-membered heterocyclic amine.

Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

Piperazine: A six-membered heterocycle with two nitrogen atoms.

Pyrrolidine: A five-membered heterocycle with one nitrogen atom.

Comparison: 1-(2-bromoallyl)-piperidine is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and potential biological activities. Compared to piperidine, it has enhanced nucleophilicity and the ability to participate in a wider range of chemical reactions. Unlike pyridine, which is aromatic, 1-(2-bromoallyl)-piperidine is non-aromatic and has different electronic properties. Piperazine and pyrrolidine, while similar in being nitrogen-containing heterocycles, differ in ring size and the number of nitrogen atoms, leading to different chemical behaviors and applications.

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN/c1-8(9)7-10-5-3-2-4-6-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRALZMYCCNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191267 | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37828-88-9 | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037828889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-bromoallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.